N-(5-bromopyridin-2-yl)nitramide
Overview
Description
N-(5-bromopyridin-2-yl)nitramide is a chemical compound with the following characteristics:
- Empirical Formula : C~5~H~4~BrN~3~O~2~
- Molecular Weight : 173.01 g/mol
- CAS Number : 33245-29-3
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a bromine atom at the 5-position and a nitramide functional group (N-NO~2~) attached to the 2-position. The arrangement of atoms and bonds determines its properties and reactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid (crystalline or powder)
- Melting Point : Varies based on crystalline form
- Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane)
- Chemical Properties :
- Reactivity : Reacts with nucleophiles, bases, and oxidizing agents
- Stability : May decompose under heat or shock
Safety And Hazards
- Toxicity : Handle with care; nitramides can be toxic.
- Explosive Potential : Given its nitramide group, it may exhibit explosive properties.
- Handling Precautions : Use appropriate protective equipment (gloves, eyewear) and work in a well-ventilated area.
- Storage : Store away from heat, open flames, and incompatible materials.
Future Directions
Research avenues for N-(5-bromopyridin-2-yl)nitramide include:
- Synthetic Optimization : Develop efficient synthetic routes.
- Energetic Applications : Investigate its use as a propellant or explosive.
- Biological Activity : Explore potential pharmaceutical applications.
Please note that further studies and experimental data are essential to fully understand this compound’s properties and applications. For more detailed information, consult relevant scientific literature123.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLCEMHLTACVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361257 | |
Record name | N-(5-bromopyridin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)nitramide | |
CAS RN |
33245-29-3 | |
Record name | N-(5-bromopyridin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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